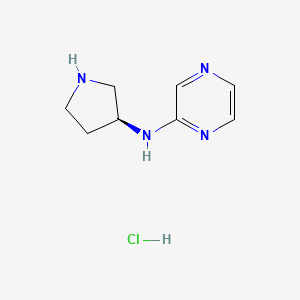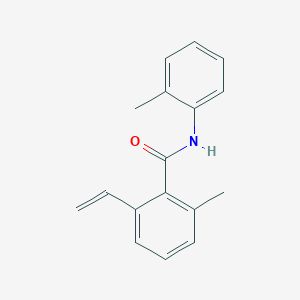
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- is an organic compound with a unique structure that includes a butenone backbone substituted with a 3-chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 3-chlorobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(3-chlorophenyl)-: Similar structure but lacks the methyl group.
2-Buten-1-one, 1-(4-chlorophenyl)-3-methyl-: Similar structure with the chlorine atom in a different position.
2-Buten-1-one, 1-(3-bromophenyl)-3-methyl-: Bromine substituted instead of chlorine.
Uniqueness
The presence of the 3-chlorophenyl and methyl groups in 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- imparts unique reactivity and properties compared to its analogs
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-7H,1-2H3 |
InChI Key |
CZHCMFJFVQIGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


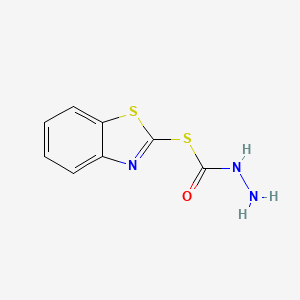
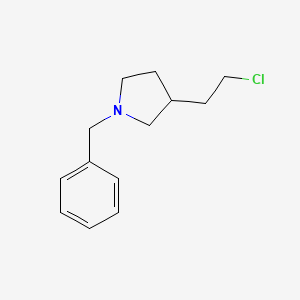



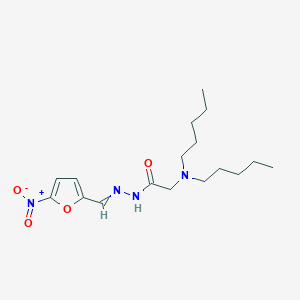
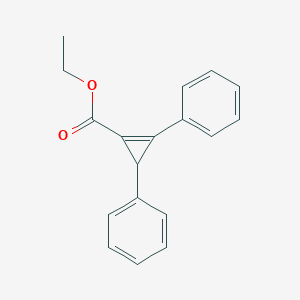
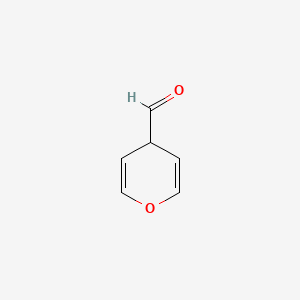

![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
